molecular formula C8H11NO6S B12650331 3-Carboxy-1-methylpyridinium methyl sulphate CAS No. 34452-78-3

3-Carboxy-1-methylpyridinium methyl sulphate

Cat. No.: B12650331
CAS No.: 34452-78-3
M. Wt: 249.24 g/mol
InChI Key: CEHBZQVUCLBGSH-UHFFFAOYSA-N
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Description

3-Carboxy-1-methylpyridinium methyl sulphate (CAS 34452-78-3) is a quaternary ammonium alkaloid derivative provided as a white to almost white crystalline powder . This compound is a stable, sulfate salt form of trigonelline, a betaine naturally found in plants such as coffee and fenugreek . Its defined structure and high stability make it suitable for use in biochemical and metabolic research, where it serves as a valuable tool for investigating plant alkaloid pathways and enzymatic processes . In the fields of pharmaceutical and nutraceutical development, this compound is applied in formulation studies and discovery research related to metabolic wellness and functional food development . Furthermore, due to its defined structure and purity, it is ideal for use as an analytical reference standard in techniques like chromatography and mass spectrometry, ensuring accuracy in quality control and product validation . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

34452-78-3

Molecular Formula

C8H11NO6S

Molecular Weight

249.24 g/mol

IUPAC Name

1-methylpyridin-1-ium-3-carboxylic acid;methyl sulfate

InChI

InChI=1S/C7H7NO2.CH4O4S/c1-8-4-2-3-6(5-8)7(9)10;1-5-6(2,3)4/h2-5H,1H3;1H3,(H,2,3,4)

InChI Key

CEHBZQVUCLBGSH-UHFFFAOYSA-N

Canonical SMILES

C[N+]1=CC=CC(=C1)C(=O)O.COS(=O)(=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Carboxy-1-methylpyridinium methyl sulphate typically involves the methylation of 3-carboxypyridine. The reaction is carried out in the presence of a methylating agent such as dimethyl sulfate or methyl iodide. The reaction conditions often include a solvent like acetonitrile or dimethylformamide, and the process is usually conducted at elevated temperatures to facilitate the methylation reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through crystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

3-Carboxy-1-methylpyridinium methyl sulphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: It can be reduced under specific conditions to yield reduced forms.

    Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

3-Carboxy-1-methylpyridinium methyl sulphate has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Carboxy-1-methylpyridinium methyl sulphate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name CAS Number Molecular Formula Key Functional Groups Core Structure
This compound Not explicitly provided C₈H₁₁NO₆S Pyridinium ring, carboxylate, sulphate Heterocyclic (pyridine)
1-Methyl-5-oxopyrrolidine-3-carboxylic acid 42346-68-9 C₆H₉NO₃ Pyrrolidone ring, carboxylate Heterocyclic (pyrrolidone)
Methyl 3-aminocyclopentanecarboxylate 1314922-38-7 C₇H₁₃NO₂ Cyclopentane, amine, ester Aliphatic (cyclopentane)
Clopidogrel hydrogen sulphate 120202-66-6 C₁₆H₁₈ClNO₆S₂ Thienopyridine, sulphate Heterocyclic (thienopyridine)
  • Pyridinium vs. Pyrrolidone : The pyridinium ring in 3-carboxy-1-methylpyridinium confers cationic character, while the pyrrolidone ring in 1-methyl-5-oxopyrrolidine-3-carboxylic acid is neutral and contains a ketone group .
  • Sulphate Counterion : Unlike clopidogrel hydrogen sulphate, where sulphate is covalently bound, the methyl sulphate in 3-carboxy-1-methylpyridinium acts as an ionic counterion, influencing solubility and stability .

Research Findings and Comparative Data

  • Plant Exudate Dynamics : this compound is 2.3-fold more abundant in clay-grown Brachypodium distachyon compared to hydroponic systems, suggesting substrate-dependent biosynthesis .
  • Pharmacological Activity : Clopidogrel hydrogen sulphate’s antiplatelet efficacy relies on its irreversible binding to P2Y12 receptors, a mechanism absent in 3-carboxy-1-methylpyridinium due to structural dissimilarities .
  • Environmental Behavior : Sulphate-containing compounds like this compound may interact with soil microbiota, though sulphate reduction processes (as studied in ) are more influenced by pH than heavy metals .

Biological Activity

3-Carboxy-1-methylpyridinium methyl sulphate, also known as Trigonellin sulfate, is a pyridinium salt with the molecular formula C8H11NO6S. This compound has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article delves into the biological activity of this compound, summarizing research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The unique structure of this compound includes a carboxyl group and a methyl group attached to the pyridinium ring. This configuration enhances its reactivity and interaction with biological targets.

Compound Name Molecular Formula Key Features
This compoundC8H11NO6SContains a methyl sulfate moiety
3-Carboxy-1-(carboxymethyl)pyridiniumC9H11NO6Additional carboxymethyl group
1-Methyl-3-carboxypyridiniumC8H9NO2Lacks the methyl sulfate group

Biological Activity

Research indicates that this compound exhibits various biological activities:

Antimicrobial Properties

Studies have shown that this compound possesses antimicrobial activity against several pathogens. It appears to inhibit bacterial growth by interfering with specific metabolic pathways. For instance, it has been reported to modulate enzyme activity within biochemical pathways critical for microbial survival.

Anticancer Effects

In vitro studies using pancreatic (Panc1) and colon (Colo357) cancer cell lines demonstrated that this compound can inhibit cancer cell proliferation. The compound was tested at various concentrations (0.01–10 µM), revealing a dose-dependent inhibition of ARE-driven luciferase expression, indicating its potential role as an anticancer agent .

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary findings suggest that it may act as an inhibitor or activator of certain enzymes involved in critical biochemical pathways. This modulation could lead to altered cellular responses in both microbial and cancerous cells.

Case Studies

Several case studies highlight the compound's biological activity:

  • Diabetes Research : In studies involving diabetic rats, administration of Trigonellin (the parent compound) allowed for significant reductions in diabetes-related organ damage, suggesting a protective effect that may extend to derivatives like this compound .
  • Cancer Cell Line Studies : In vitro assays using Panc1 and Colo357 cells demonstrated that treatment with varying concentrations of the compound led to significant reductions in cell viability, supporting its potential as a therapeutic agent against pancreatic and colon cancers .

Future Directions

Further research is necessary to elucidate the detailed mechanisms by which this compound interacts with biological systems. Investigations should focus on:

  • Identifying specific molecular targets.
  • Understanding the structure-activity relationship.
  • Conducting in vivo studies to assess therapeutic efficacy and safety.

Q & A

Q. What advanced analytical methods quantify trace degradation products in aged samples?

  • Methodological Answer : LC-QTOF-MS identifies degradation products (e.g., demethylated derivatives) at ppm levels. Accelerated aging studies (40°C/75% RH for 4 weeks) predict long-term stability .

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